molecular formula C6H14NOCl<br>C6H14ClNO B7802640 2,3-Epoxypropyltrimethylammonium chloride CAS No. 51838-31-4

2,3-Epoxypropyltrimethylammonium chloride

Cat. No. B7802640
CAS RN: 51838-31-4
M. Wt: 151.63 g/mol
InChI Key: PUVAFTRIIUSGLK-UHFFFAOYSA-M
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Description

2,3-Epoxypropyltrimethylammonium chloride, also known as glycidyltrimethylammonium chloride, is a compound with the molecular formula C6H14NOCl . It is used as a key building block in the synthesis of various cationic polymers. These polymers possess a positively charged backbone due to the presence of the trimethylammonium group.


Synthesis Analysis

The synthesis of 2,3-Epoxypropyltrimethylammonium chloride involves the reaction between trimethylamine hydrochloric acid (TMA) and epichlorohydrin (ECH) under phase transfer self-catalyst . The optimum conditions for this reaction are a temperature of 70℃, a reaction time of 3.5 hours, a molar ratio of TMA to ECH of 1:1, and a pH of 8.2 .


Molecular Structure Analysis

The molecular structure of 2,3-Epoxypropyltrimethylammonium chloride includes a positively charged quaternary ammonium group (-N+ (CH3)3Cl-) and a reactive epoxide group (-O-CH2-CH2-O-) . The InChI string for this compound is InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 .


Chemical Reactions Analysis

The epoxy group in 2,3-Epoxypropyltrimethylammonium chloride allows it to engage in diverse chemical reactions, including ring-opening reactions with nucleophiles . This reactivity is a cornerstone in the compound’s adaptability to varied chemical processes .


Physical And Chemical Properties Analysis

2,3-Epoxypropyltrimethylammonium chloride has a molecular weight of 151.63 g/mol . It is a well-defined substance with a molecular formula of C6H14NOCl .

Scientific Research Applications

  • Synthesis and Characterization :

    • EPTAC can be synthesized under phase transfer self-catalyst conditions, achieving high yields. This synthesis involves the reaction between trimethylamine hydrochloric acid and epichlorohydrin under specific conditions like temperature and pH (Liu Ze, 2006).
  • Application in Textile Industry :

    • EPTAC has applications in the textile industry, particularly in ink-jet printing on cotton. It enhances the properties of reactive inks on cotton fabrics, affecting factors like color yield and print quality (Mehmet Kanik & P. Hauser, 2003).
    • It's also used in modifying cotton fabrics, where it imparts antimicrobial properties. A study demonstrated that cotton fabric treated with a compound synthesized from EPTAC showed significant reduction in bacteria like S. aureus and E. coli (Feng Zhang et al., 2009).
  • Application in Polymer Chemistry :

    • In polymer chemistry, EPTAC is used for cationizing different polysaccharides, such as galactomannan and xylan hemicelluloses. This process influences the yield and degree of substitution in the polymers, offering a range of applications in materials science (Virginie Bigand et al., 2011).
  • Nanotechnology Applications :

    • In nanotechnology, EPTAC is involved in the synthesis of quaternary ammonium carbon quantum dots. These dots show potential as antimicrobial agents against gram-positive bacteria, offering new approaches in treating infections like MRSA-infected pneumonia (Chengfei Zhao et al., 2020).
  • Applications in Catalysis and Synthesis :

    • EPTAC is used in various catalytic processes, such as the synthesis of cyclic carbonates under atmospheric pressure, indicating its role in facilitating chemical reactions (N. Kihara et al., 1993).
  • Environmental Applications :

    • It has been used in environmental applications such as improving the efficiency of cotton dyeing, demonstrating eco-friendly approaches in the textile industry (P. Hauser & Adham H. Tabba, 2001).

Mechanism of Action

The hydration expansion of montmorillonite is inhibited by 2,3-Epoxypropyltrimethylammonium chloride . The adsorption behaviors of this compound on various surfaces have been analyzed based on density functional theory (DFT) .

Safety and Hazards

This compound is a suspected carcinogen and may cause serious eye damage . It is also suspected of causing genetic defects, damaging fertility, and causing damage to organs through prolonged or repeated exposure . It may cause an allergic skin reaction .

Future Directions

2,3-Epoxypropyltrimethylammonium chloride has a unique amalgamation of reactivity and molecular structure, which stands at the forefront of innovation . From polymeric resins to cationic starches, its influence permeates diverse sectors, contributing to the synthesis of materials that define our industrial landscape .

properties

IUPAC Name

trimethyl(oxiran-2-ylmethyl)azanium;chloride
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InChI

InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
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InChI Key

PUVAFTRIIUSGLK-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C[N+](C)(C)CC1CO1.[Cl-]
Source PubChem
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Molecular Formula

C6H14NOCl, C6H14ClNO
Record name EPTAC (70-75 % aqueous solution)
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Related CAS

51838-31-4
Record name 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1), homopolymer
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DSSTOX Substance ID

DTXSID1044643
Record name Glycidyl trimethylammonium chloride
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Molecular Weight

151.63 g/mol
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Physical Description

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.
Record name 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Record name EPTAC (70-75 % aqueous solution)
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Solubility

Solubility in water: miscible
Record name EPTAC (70-75 % aqueous solution)
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Density

1.1 g/cm³
Record name EPTAC (70-75 % aqueous solution)
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Product Name

2,3-Epoxypropyltrimethylammonium chloride

CAS RN

3033-77-0, 51838-31-4
Record name Glycidyltrimethylammonium chloride
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Record name 2,3-Epoxypropyltrimethylammonium chloride
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Record name GLYCIDYLTRIMETHYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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